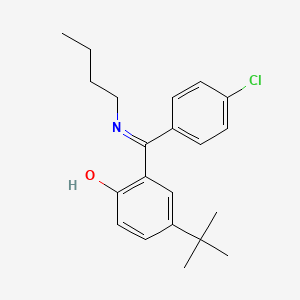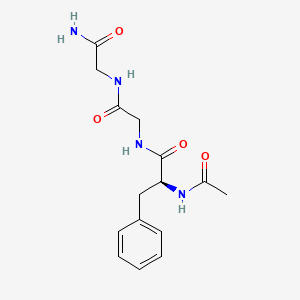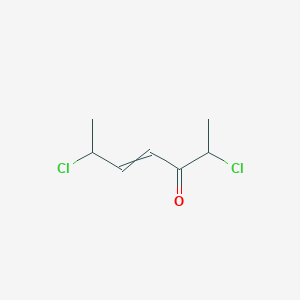
2,6-Dichlorohept-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorohept-4-en-3-one is an organic compound characterized by the presence of two chlorine atoms attached to a heptene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorohept-4-en-3-one typically involves the chlorination of hept-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at a temperature range of 0-25°C to control the reactivity and selectivity of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as iron(III) chloride can enhance the efficiency of the chlorination process. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,6-Dichlorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichlorohept-4-enoic acid.
Reduction: Formation of 2,6-dichloroheptan-4-ol.
Substitution: Formation of 2,6-dihydroxyhept-4-en-3-one or 2,6-diaminohept-4-en-3-one.
科学研究应用
2,6-Dichlorohept-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2,6-Dichlorohept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzaldehyde: Similar in structure but with a benzene ring instead of a heptene backbone.
2,6-Dichlorotoluene: Contains a toluene backbone with chlorine substituents.
2,6-Dichlorophenol: Features a phenol group with chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichlorohept-4-en-3-one is unique due to its heptene backbone, which imparts distinct chemical properties compared to aromatic compounds like 2,6-dichlorobenzaldehyde. The presence of the double bond in the heptene chain also allows for additional reactivity and functionalization options, making it a versatile compound for various applications.
属性
CAS 编号 |
86004-24-2 |
|---|---|
分子式 |
C7H10Cl2O |
分子量 |
181.06 g/mol |
IUPAC 名称 |
2,6-dichlorohept-4-en-3-one |
InChI |
InChI=1S/C7H10Cl2O/c1-5(8)3-4-7(10)6(2)9/h3-6H,1-2H3 |
InChI 键 |
QVZVOPZDYZUZIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C=CC(=O)C(C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)
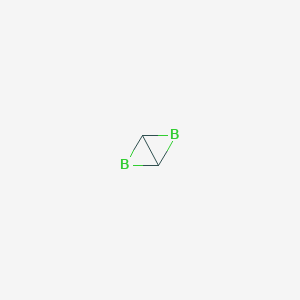
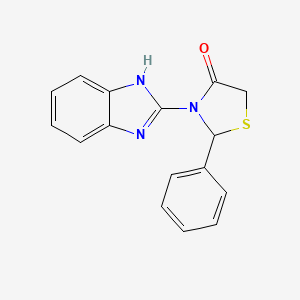

![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)

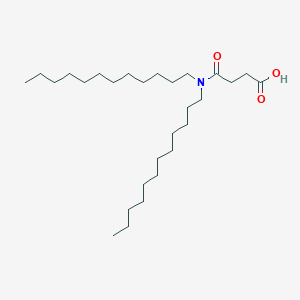
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
